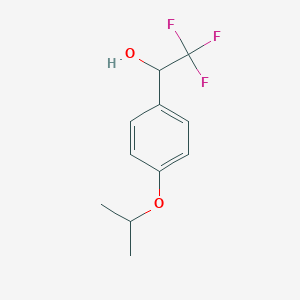

4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol

Description

4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol is a benzyl alcohol derivative featuring an isopropoxy group (–OCH(CH₃)₂) at the para position and a trifluoromethyl (–CF₃) group attached to the benzylic carbon. This compound combines electron-donating (isopropoxy) and electron-withdrawing (CF₃) substituents, creating a unique electronic profile that influences its reactivity and applications. The CF₃ group enhances stability and lipophilicity, while the isopropoxy group may modulate solubility and steric interactions .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-propan-2-yloxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c1-7(2)16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-7,10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKMGZZNKSHVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249036-43-8 | |

| Record name | 2,2,2-trifluoro-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with isopropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is generally carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-isopropoxy-alpha-(trifluoromethyl)toluene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules due to its unique structural features, particularly the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This property makes it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with isopropyl alcohol under acidic or basic conditions. Catalysts such as sulfuric acid or sodium hydroxide are commonly employed to facilitate the reaction at elevated temperatures, ensuring high yields of the desired product.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, making it a subject of interest in pharmacological studies. Its interactions with various biomolecules are being investigated to understand its potential therapeutic properties. The trifluoromethyl group is believed to enhance interactions with biological targets, which could lead to novel drug development.

Pharmaceutical Applications

Precursor in Drug Development

In the pharmaceutical industry, this compound is explored as a precursor for synthesizing various therapeutic agents. Its unique chemical properties allow for modifications that can yield compounds with specific biological activities. For instance, it can be transformed into more complex structures that have been shown to possess anti-inflammatory and anticancer properties .

Case Studies

Several case studies highlight the use of this compound in drug development:

- Anticancer Agents : Research demonstrates that derivatives of this compound exhibit potent activity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Anti-inflammatory Compounds : Studies have shown that modifications of this alcohol can lead to compounds that effectively reduce inflammation in preclinical models .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties derived from its chemical structure. Its applications extend to materials science, where it contributes to the development of advanced materials with tailored functionalities.

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesis routes for pharmaceuticals |

| Biological Research | Investigated for potential therapeutic effects | Anti-inflammatory and anticancer studies |

| Pharmaceutical Applications | Precursor for drug development | Derivatives showing activity against cancer |

| Industrial Applications | Production of specialty chemicals with specific properties | Advanced materials development |

Mechanism of Action

The mechanism of action of 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol and Analogs

Electronic Effects

- Trifluoromethyl (–CF₃): Strongly electron-withdrawing, reducing nucleophilicity of the benzyl alcohol. This deactivation hinders carbocation formation, critical for etherification and esterification reactions .

- Isopropoxy (–OCH(CH₃)₂): Electron-donating via oxygen lone pairs, counteracting CF₃ effects. Enhances solubility in non-polar solvents and may stabilize intermediates in cross-coupling reactions .

Steric and Functional Group Interactions

- Methoxy vs.

- Halogen Substitution (Cl, F): Halogens like chlorine (e.g., 2-Chloro-5-(trifluoromethyl)benzyl alcohol) introduce additional polarity and hydrogen-bonding capabilities, expanding utility in drug design .

Research Findings and Industrial Relevance

Etherification Chemoselectivity: In cross-etherification, CF₃-substituted benzyl alcohols require highly stabilized carbocations for reactivity. The isopropoxy group in the target compound may facilitate this stabilization, enabling selective synthesis of unsymmetrical ethers .

Pharmaceutical Applications: Analogs like alpha-ethyl-alpha-(3-trifluoromethyl-phenyl)-4-[2-(piperidin-l-yl)-ethoxy]-benzyl alcohol () highlight the role of CF₃ groups in enhancing metabolic stability and binding affinity in drug candidates.

Market Trends: Fluorinated benzyl alcohols, such as 2-Chloro-4-(trifluoromethyl)benzyl alcohol, are projected to grow at a CAGR of 5.2% (2020–2025), driven by their use in oncology and CNS therapeutics .

Biological Activity

4-Isopropoxy-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H13F3O2

- Molecular Weight : 236.22 g/mol

- CAS Number : 1249036-XX-X

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Similar compounds have been identified to inhibit kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β). The inhibition of these kinases can lead to the activation of the tumor suppressor protein PTEN, which plays a crucial role in cellular signaling pathways related to cancer progression.

Anticancer Properties

Research has indicated that compounds in the same class as this compound exhibit anticancer properties through the modulation of key signaling pathways. The inhibition of CK2 and GSK3β not only affects cell proliferation but also promotes apoptosis in cancer cells. For instance, studies have shown that similar compounds can induce cell cycle arrest and enhance the sensitivity of cancer cells to chemotherapeutic agents.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may interact with alcohol dehydrogenases, impacting the metabolism of alcohols and their derivatives. This interaction could be beneficial in therapeutic contexts where modulation of alcohol metabolism is desired .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

-

Enzyme Activity Assays :

- Another research focused on the enzyme inhibition profile of the compound. It was found to significantly inhibit the activity of CK2, leading to altered phosphorylation states of downstream targets involved in cell survival and proliferation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-isopropoxy-alpha-(trifluoromethyl)benzyl alcohol, and how can intermediates be characterized?

A common approach involves nucleophilic substitution or reduction of precursor ketones. For example, benzyl alcohol derivatives with trifluoromethyl groups (e.g., 4-(trifluoromethyl)benzyl alcohol) are synthesized via reduction of corresponding aldehydes using LiAlH₄ in ether/THF, achieving yields >99% . Intermediate characterization requires NMR (¹H/¹³C/¹⁹F) and LC-MS. The trifluoromethyl group’s electron-withdrawing effects influence chemical shifts in ¹⁹F NMR (δ ≈ -60 to -70 ppm) .

Q. How can solubility and stability be optimized for this compound in experimental settings?

Solubility varies with solvent polarity. For analogs like 4-(trifluoromethyl)benzyl alcohol, solubility in water and organic solvents (e.g., ethanol, acetonitrile) is documented . Stability is pH- and temperature-dependent: store at 2–8°C in inert atmospheres to prevent oxidation. Use stabilizers like TFA (0.1%) in HPLC analyses to mitigate degradation .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of impurities .

- GC-MS : Suitable for volatile derivatives; derivatize hydroxyl groups with silylating agents (e.g., BSTFA) .

- Elemental Analysis : Confirm C/F ratios via combustion analysis (theoretical C: ~45%, F: ~32%) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and trifluoromethyl groups influence reaction mechanisms (e.g., in nucleophilic substitutions)?

The trifluoromethyl group is strongly electron-withdrawing, activating the benzyl position for nucleophilic attack, while the isopropoxy group introduces steric hindrance. Computational studies (DFT) can model transition states to predict regioselectivity. For example, in SN2 reactions, bulky substituents may favor alternative pathways (e.g., elimination) .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

Case study: Discrepancies in hydrolysis rates may arise from solvent polarity or counterion effects. Use in situ IR or stopped-flow techniques to monitor real-time kinetics. For example, trifluoromethylbenzyl alcohols exhibit slower hydrolysis in aprotic solvents (k ≈ 1.5 × 10⁻⁴ s⁻¹ in DMSO vs. 3.2 × 10⁻³ s⁻¹ in H₂O) .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic or degradation pathways?

Synthesize labeled analogs via catalytic hydrogenation (²H₂) or exchange reactions (H₂¹⁸O). For instance, ¹⁸O-labeled benzyl alcohols enable tracking of hydroxylation steps in metabolic studies via MS/MS fragmentation patterns .

Methodological Considerations

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Reaction Optimization via DOE

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 25–80°C | 60°C |

| Catalyst Loading | 1–10 mol% | 5 mol% Pd/C |

| Solvent | EtOH, THF, DMF | EtOH (yield: 92%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.